4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Epigenetics Chemical Biology Drug Discovery

Procure 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (CAS 169057-08-3) for mechanistic studies, selectivity counter-screening, and structural biology targeting the PCAF bromodomain. With a weak IC50 of 5,000 nM against PCAF, this N-alkylindole derivative serves as an essential low-affinity reference point to define inhibition baselines in HTS/SAR assays. Its co-crystal structure (PDB: 1ZS5) validates fragment-based drug discovery efforts. Confidently differentiate true hits from assay noise using this well-characterized probe.

Molecular Formula C13H13NO
Molecular Weight 199.253
CAS No. 169057-08-3
Cat. No. B2821618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-indol-3-yl)but-3-en-2-one
CAS169057-08-3
Molecular FormulaC13H13NO
Molecular Weight199.253
Structural Identifiers
SMILESCC(=O)C=CC1=CN(C2=CC=CC=C21)C
InChIInChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7+
InChIKeyHCYQBFAGILCNRB-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one (CAS 169057-08-3) Procurement Guide: Weak PCAF Bromodomain Ligand for Mechanistic and Counter-Screening Studies


4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one (CAS 169057-08-3), also designated as (3E)-4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one or DB08186, is an N-alkylindole derivative with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol [1]. It functions as a low-potency ligand for the bromodomain of the histone acetyltransferase PCAF (KAT2B), as evidenced by its co-crystal structure (PDB ID: 1ZS5) and weak inhibitory activity [2][3]. Its primary value in scientific procurement lies not in high potency but as a defined, weak-affinity chemical probe for mechanistic studies, selectivity counter-screening, and structural biology investigations of the PCAF bromodomain [4][5].

Why Generic Substitution of 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one (CAS 169057-08-3) Fails: Potency and Selectivity Gaps in PCAF Bromodomain Inhibition


Substituting 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one with other indole derivatives or PCAF inhibitors is scientifically invalid due to its uniquely weak potency and non-selective binding profile within the PCAF bromodomain family. While modern chemical probes like GSK4027 achieve nanomolar potency (Ki = 1.4 nM) and >18,000-fold selectivity for PCAF/GCN5 over BET bromodomains [1], this compound exhibits a weak IC50 of 5,000 nM against PCAF and 7,000 nM against p300, indicating poor affinity and a lack of selectivity that are critical for distinct experimental contexts [2]. Its specific binding mode, characterized by a low-affinity interaction with the PCAF bromodomain (PDB: 1ZS5) [3], makes it unsuitable for cellular target engagement studies but ideal as a negative control or a tool to define the lower bounds of inhibition in structure-activity relationship (SAR) analyses [4].

4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one (CAS 169057-08-3): Quantitative Differentiation Evidence for Procurement Decisions


Weak PCAF Bromodomain Inhibition (IC50 = 5,000 nM) Contrasts with Nanomolar-Potent Chemical Probes

4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one exhibits an IC50 of 5,000 nM against full-length human PCAF in an in vitro enzymatic assay [1]. This potency is approximately 83-fold weaker than the chemical probe GSK4027, which has an IC50 of 60 nM in a chromatin engagement assay [2], and approximately 714-fold weaker than the optimized lead compound (R,R)-36n, which achieves an IC50 of 7 nM in a homogeneous time-resolved fluorescence assay [3]. This stark difference defines the compound's role as a weak-affinity reference point, not a functional probe, and is critical for designing appropriate experimental controls.

Epigenetics Chemical Biology Drug Discovery

Non-Selective Binding to PCAF and p300 Bromodomains Contrasts with Highly Selective Chemical Probes

4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one demonstrates poor selectivity between closely related bromodomains, with an IC50 of 5,000 nM against PCAF and 7,000 nM against p300, representing a 1.4-fold difference in potency [1]. In contrast, the chemical probe GSK4027 is >18,000-fold selective for PCAF/GCN5 over BET family bromodomains and >70-fold selective over other bromodomain families [2]. This lack of selectivity is a quantifiable differentiator that precludes its use in experiments requiring target-specific modulation but makes it suitable as a non-selective reference compound for selectivity panels.

Epigenetics Selectivity Profiling Chemical Biology

Validated Structural Binding Mode via NMR-Derived Co-Crystal Structure (PDB ID: 1ZS5)

The three-dimensional binding pose of 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one within the PCAF bromodomain has been experimentally determined via solution NMR spectroscopy and is deposited as PDB ID 1ZS5 [1]. This structure reveals a specific, albeit weak, interaction mode at the acetyl-lysine binding pocket, providing a validated structural template for understanding minimal pharmacophore requirements for PCAF bromodomain engagement [2]. In contrast, many other weak PCAF ligands lack publicly available co-crystal structures, limiting their utility in structure-based design efforts.

Structural Biology NMR Spectroscopy Fragment-Based Drug Discovery

Optimized Application Scenarios for 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one (CAS 169057-08-3) Based on Quantitative Differentiation


Negative Control or Weak-Affinity Reference in PCAF Bromodomain Inhibitor Screening Campaigns

Given its weak IC50 of 5,000 nM against PCAF [1], this compound serves as an ideal negative control or low-affinity reference point in high-throughput screening (HTS) and structure-activity relationship (SAR) studies. When evaluating novel PCAF inhibitors, this compound provides a defined baseline of weak inhibition, allowing researchers to confidently distinguish true hits (with significantly higher potency) from false positives or assay noise. Its use ensures that observed effects are due to target engagement rather than non-specific assay interference [2].

Counter-Screening for Selectivity Profiling of PCAF-Directed Chemical Probes

The compound's non-selective inhibition profile (IC50 of 5,000 nM for PCAF and 7,000 nM for p300) [1] makes it a valuable tool for counter-screening in selectivity panels. When developing or using potent, selective PCAF probes like GSK4027 (Ki = 1.4 nM, >18,000-fold selective) [3], this compound can be used to define the lower limits of selectivity, helping to validate that observed phenotypic effects are truly due to PCAF inhibition rather than off-target activity at related bromodomains [2].

Structural Biology and Fragment-Based Drug Discovery: Minimal Pharmacophore Template

The availability of a high-quality co-crystal structure with the PCAF bromodomain (PDB ID: 1ZS5) [4] makes this compound a critical tool for structural biology and fragment-based drug discovery (FBDD). Researchers can use the structure to guide the design of more potent analogs through computational modeling and structure-based optimization. It serves as a validated starting point for understanding the minimal molecular features required for PCAF bromodomain recognition, accelerating the development of novel chemical probes [5].

Mechanistic Studies of HIV-1 Tat-PCAF Interaction in Academic Research

This compound was originally characterized as part of a study on small molecules that block the association between HIV-1 Tat and the PCAF bromodomain [5]. In academic settings focused on HIV transcription mechanisms, it can be used as a weak-affinity chemical tool to probe the role of the PCAF bromodomain in Tat-mediated transcriptional activation. Its defined, albeit weak, activity provides a benchmark for understanding the potency required to disrupt this protein-protein interaction in cellular contexts [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.